2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
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Overview
Description
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an imidazo[2,1-b]thiazole core with a fluorophenyl and phenylacetamide moiety, making it a candidate for various biological activities.
Mechanism of Action
Target of Action
It’s known that imidazole and thiazole derivatives, which are key structural components of this compound, have been associated with a broad range of biological activities . They are important pharmacophores and intermediates for making drugs .
Mode of Action
Compounds with similar structures have shown to interact with their targets, leading to changes at the molecular level that can result in various biological effects .
Biochemical Pathways
Imidazole and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown potent anticancer activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The reaction mixture is usually heated in a solvent like benzene for 2-4 hours, leading to the formation of the desired imidazo[2,1-b]thiazole system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against leukemia and prostate cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide: Exhibits significant anticancer activity.
Imidazo[2,1-b]thiazole-based chalcones: Known for their anticancer properties.
Uniqueness
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide stands out due to its unique combination of a fluorophenyl group and an imidazo[2,1-b]thiazole core, which contributes to its diverse biological activities and potential therapeutic applications.
Biological Activity
The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is part of a broader class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects on cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C20H15FN4S
- Molecular Weight : 362.42 g/mol
- IUPAC Name : this compound
Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit multiple mechanisms of action:
- Inhibition of Kinases : Similar compounds have been shown to inhibit focal adhesion kinase (FAK), which is crucial in cancer cell migration and survival .
- Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression .
- Antiviral Activity : Some derivatives have shown moderate antiviral properties against RNA viruses, suggesting a potential role in treating viral infections .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives:
Cell Line | IC50 Value (μM) | Effect Observed |
---|---|---|
MDA-MB-231 (Breast) | 1.65 | Induces apoptosis and cell cycle arrest |
A431 (Skin) | 2.0 | Inhibits proliferation and migration |
H1299 (Lung) | 3.5 | Significant reduction in cell viability |
These findings suggest that the compound may be particularly effective against breast cancer cells, as evidenced by its ability to induce apoptosis and halt cell cycle progression at the G0/G1 phase .
Antimicrobial and Antiviral Properties
Imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimicrobial and antiviral activities:
- Antiviral Testing : Certain derivatives exhibited EC50 values against vesicular stomatitis virus, indicating potential as antiviral agents .
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, supporting their use in infectious disease management .
Study on FAK Inhibition
A study focused on new imidazo[2,1-b][1,3,4]thiadiazole compounds demonstrated significant inhibition of FAK phosphorylation in pancreatic cancer models. The results indicated that these compounds could enhance the efficacy of existing chemotherapeutics like gemcitabine by increasing the expression of key transporters involved in drug uptake .
Evaluation of Antitumor Activity
In another study assessing a series of imidazo[2,1-b]thiazole derivatives, compounds were evaluated for their cytotoxic effects on mesothelioma cell lines. The most promising candidates showed IC50 values ranging from 0.59 to 2.81 μM and were associated with reduced phospho-FAK levels .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZGHGLKNXBRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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